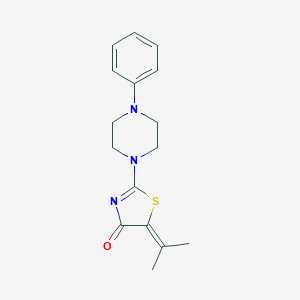
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazolone moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with an appropriate thiazolone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems and advanced reaction monitoring techniques. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives.
Substitution: The phenyl group and piperazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives. Substitution reactions can lead to a variety of substituted phenyl or piperazine derivatives.
科学研究应用
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one: Lacks the propan-2-ylidene group, leading to different chemical properties and reactivity.
2-(4-Methylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.
Uniqueness
2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
属性
CAS 编号 |
326174-33-8 |
|---|---|
分子式 |
C16H19N3OS |
分子量 |
301.4g/mol |
IUPAC 名称 |
2-(4-phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H19N3OS/c1-12(2)14-15(20)17-16(21-14)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI 键 |
UUSYURRPJAZJPJ-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C |
规范 SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409251.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409253.png)
![3-amino-N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409255.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409256.png)





![3-amino-4-(4-chlorophenyl)-N-(2-ethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409270.png)

![Ethyl 2-[[2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B409272.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B409273.png)
